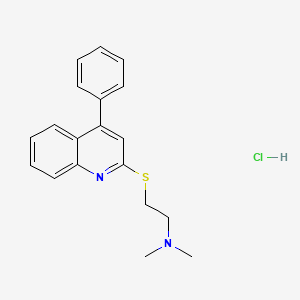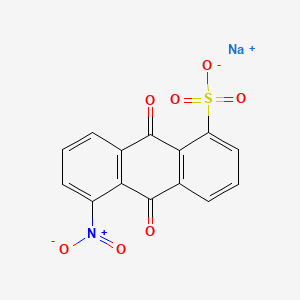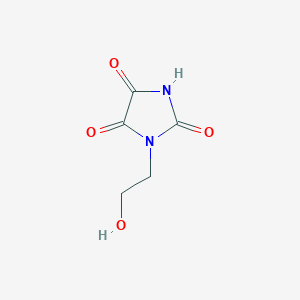
1-(2-Hydroxyethyl)imidazolidine-2,4,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)imidazolidine-2,4,5-trione is a heterocyclic compound with a unique structure that includes an imidazolidine ring fused with a trione moiety and a hydroxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Hydroxyethyl)imidazolidine-2,4,5-trione can be synthesized through the oxidation of glycoluril with potassium persulfate. The reaction is carried out in water at 75°C for 2 hours, yielding the desired product as a white solid . Another method involves the condensation of urea and oxalyl dichloride, which was first reported by Heinrich and Ernst in 1913 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxyethyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using mild oxidants like potassium persulfate.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium persulfate in water at 75°C.
Major Products
Oxidation: Imidazolidine-2,4,5-trione.
Substitution: Substituted imidazolidine-2,4,5-triones with different functional groups.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)imidazolidine-2,4,5-trione has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase.
Materials Science: The compound can be used as an intermediate in the synthesis of various nitrogen-bridgehead fused heterocycles.
Biological Studies: It has been studied for its potential to inhibit DNA repair enzymes, which could be useful in cancer therapy.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes like acetylcholinesterase and butyrylcholinesterase by binding to their active sites, thereby preventing the breakdown of neurotransmitters.
DNA Repair Inhibition: It inhibits DNA repair enzymes like tyrosyl-DNA phosphodiesterase 1, which can enhance the efficacy of cancer treatments by preventing the repair of damaged DNA.
Comparación Con Compuestos Similares
1-(2-Hydroxyethyl)imidazolidine-2,4,5-trione can be compared with other similar compounds:
Imidazolidine-2,4,5-trione: Lacks the hydroxyethyl group but shares the imidazolidine and trione moieties.
Pirimidine-2,4,6-trione: Similar trione structure but with a different ring system.
1,3-Substituted Imidazolidine-2,4,5-triones: These compounds have various substituents at the 1 and 3 positions, which can alter their chemical and biological properties.
The uniqueness of this compound lies in its hydroxyethyl group, which can enhance its solubility and reactivity compared to other imidazolidine-2,4,5-triones.
Propiedades
Número CAS |
511292-22-1 |
|---|---|
Fórmula molecular |
C5H6N2O4 |
Peso molecular |
158.11 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C5H6N2O4/c8-2-1-7-4(10)3(9)6-5(7)11/h8H,1-2H2,(H,6,9,11) |
Clave InChI |
DJMPQFPACCOZLI-UHFFFAOYSA-N |
SMILES canónico |
C(CO)N1C(=O)C(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[tris(aziridin-1-yl)-lambda5-phosphanylidene]benzenesulfonamide](/img/structure/B12814451.png)
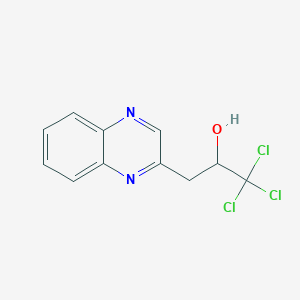
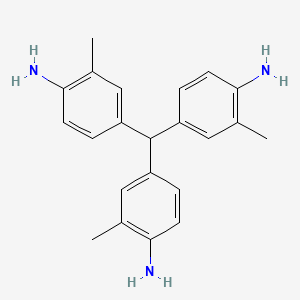
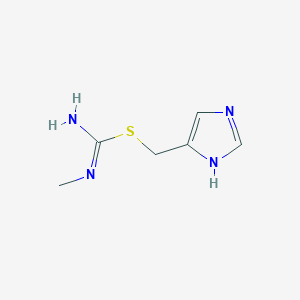

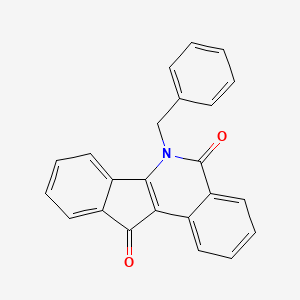
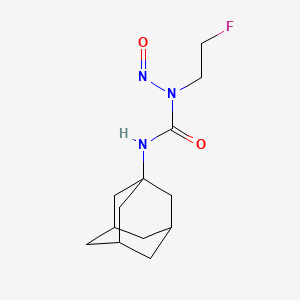
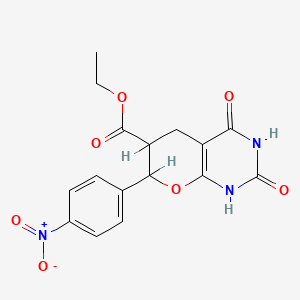
![7-[[2-(2-Aminothiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride](/img/structure/B12814490.png)
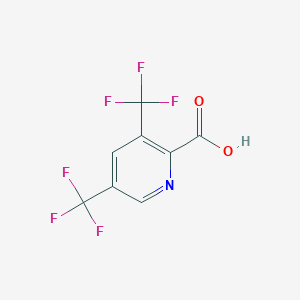
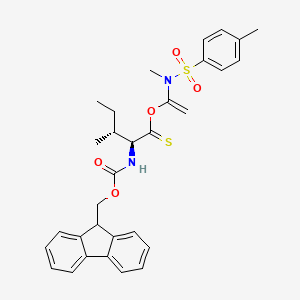
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B12814496.png)
